N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
Description
This compound features a multi-heterocyclic scaffold comprising a benzo[d]thiazole core, a thiazole ring, and a pyrimidine carboxamide group. The 6-methyl substitution on the benzo[d]thiazole moiety may enhance lipophilicity, while the pyrimidine-2-carboxamide group provides hydrogen-bonding interactions critical for target engagement .
Properties
IUPAC Name |
N-[4-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O2S2/c1-14-3-8-18-19(11-14)34-23(29-18)15-4-6-16(7-5-15)27-20(31)12-17-13-33-24(28-17)30-22(32)21-25-9-2-10-26-21/h2-11,13H,12H2,1H3,(H,27,31)(H,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCXOBRGWWWTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and antimicrobial properties. This article synthesizes available research findings, highlighting the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key structural components:
- Benzothiazole moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Pyrimidine and thiazole rings : These heterocycles contribute to the compound's interaction with biological targets.
- Amide linkage : Enhances solubility and bioavailability.
Anticancer Activity
Recent studies have shown that derivatives of benzothiazole, similar to the target compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values ranging from 3.58 to 15.36 μM against cancer cells, while normal cell lines showed higher IC50 values (38.77–66.22 μM), indicating a preferable safety profile compared to existing treatments like sorafenib .
Table 1: Cytotoxicity of Related Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Normal Cell Line IC50 (μM) |
|---|---|---|---|
| 4f | A549 | 3.58 | 38.77 |
| 4a | Caco-2 | 15.36 | 66.22 |
| Sorafenib | Various | 0.071 | N/A |
The mechanism of action involves the inhibition of key enzymes such as BRAF and VEGFR-2, which are pivotal in cancer cell proliferation and angiogenesis. Compound 4f showed interactions with critical amino acids in the ATP binding site of BRAF, leading to G2-M phase arrest in the cell cycle and subsequent apoptosis .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies on thiazole derivatives indicate that modifications can enhance activity against Gram-negative bacteria like Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the thiazole ring has been correlated with increased antibacterial potency .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|---|
| 3b | E. coli | 15 |
| 3e | S. aureus | 18 |
Structure-Activity Relationship (SAR)
SAR studies reveal that the position and nature of substituents on the benzothiazole core significantly influence biological activity. For instance:
- 6-unsubstituted analogues demonstrated superior cytotoxic effects compared to their substituted counterparts.
- The introduction of hydrophobic groups enhanced interaction with cellular targets, leading to improved efficacy .
Case Studies
- In vitro Studies on Cancer Cells :
- Antimicrobial Efficacy Testing :
Scientific Research Applications
Anticancer Activity
Mechanism of Action
The compound's structure suggests potential interactions with cellular targets involved in cancer progression. Thiazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. Studies indicate that compounds similar to N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancers. For instance, thiazole-pyridine hybrids demonstrated better efficacy than standard chemotherapeutics like 5-fluorouracil, with IC50 values indicating potent anti-breast cancer activity .
Case Studies
A recent study synthesized several thiazole-pyridine derivatives and evaluated their anticancer properties against multiple cell lines. One derivative showed an IC50 of 0.71 μM against MCF-7 cells, outperforming established drugs . Another investigation highlighted that thiazole derivatives could enhance apoptosis in cancer cells through the activation of caspase pathways .
Neurological Applications
Anticonvulsant Properties
Thiazole compounds have been extensively researched for their anticonvulsant effects. The synthesis of thiazole-bearing analogues has led to the identification of several candidates that exhibit significant anticonvulsant activity in animal models. For example, a thiazole derivative demonstrated a median effective dose (ED50) lower than that of standard anticonvulsants like ethosuximide, indicating its potential use in treating epilepsy .
Alzheimer’s Disease Potential
Research indicates that thiazole derivatives can inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. Compounds similar to this compound have shown promise in ameliorating oxidative stress and neuroinflammation in preclinical models . These findings suggest that such compounds may serve as multifunctional agents for neurodegenerative disorders.
Antimicrobial Activity
Broad-Spectrum Efficacy
The compound exhibits notable antimicrobial properties against various pathogens. Thiazole derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, showing effectiveness comparable to established antibiotics like norfloxacin . The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antimicrobial activity.
Case Studies
In vitro studies have reported significant reductions in bacterial viability when exposed to thiazole-based compounds. For instance, one study found that certain thiazole derivatives reduced the viability of Caco-2 cells by approximately 39.8% compared to untreated controls . Furthermore, these compounds have been evaluated for their ability to inhibit biofilm formation in Pseudomonas aeruginosa, demonstrating their potential role in combating antibiotic resistance .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional distinctions from related derivatives are summarized below:
Table 1: Comparative Analysis of Structural Features and Hypothesized Effects
Pharmacological Implications
- Kinase Selectivity : The pyrimidine-2-carboxamide group in the target compound may confer higher selectivity for CK1 or EGFR kinases compared to furan- or pivalamide-containing analogs, as pyrimidine mimics adenine in ATP .
- 6-CF3 derivatives . Thiazole-Ethyl Linker: The 2-oxoethyl spacer may enhance conformational flexibility, aiding target binding compared to rigid thioglycolate linkers in .
Challenges and Limitations
- Data Gaps : Direct pharmacological data (e.g., IC50 values) for the target compound are absent in the provided evidence. Hypotheses are inferred from structural analogs.
- Solubility Concerns : The methyl and benzo[d]thiazole groups may reduce aqueous solubility, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
